molecular formula C9H6F3N3 B1454569 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine CAS No. 1432678-38-0

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B1454569
CAS No.: 1432678-38-0
M. Wt: 213.16 g/mol
InChI Key: CYFBZDVHJMESNO-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound designed for research and development, featuring a pyridine ring linked to a pyrazole core bearing a trifluoromethyl group. This structure is of significant interest in medicinal chemistry due to the known bioactivity of its constituent parts. The presence of the trifluoromethyl group is a critical structural feature, as it enhances the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and interaction with biological targets . Compounds based on the pyrazole scaffold, particularly those containing the trifluoromethyl group, exhibit a broad spectrum of biological activities . Trifluoromethylpyrazole derivatives have been extensively investigated for their potent anti-inflammatory and antibacterial properties . Specifically, such derivatives have shown high efficacy as growth inhibitors of Gram-positive bacteria, including Staphylococcus aureus strains, demonstrating low minimum inhibitory concentrations (MIC) and a bactericidal effect in mechanistic studies . The 3-trifluoromethyl substitution on the pyrazole ring is a key determinant for high biological activity, as it has been shown to be crucial for effective binding in enzyme pockets, such as that of cyclooxygenase-2 (COX-2), a common anti-inflammatory target . This makes this compound a valuable building block for researchers developing novel anti-infective and anti-inflammatory agents. This product is intended for research applications by qualified laboratory professionals. It is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFBZDVHJMESNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

General Synthetic Strategy

The synthesis typically involves two key steps:

Specific Synthetic Routes

Cyclocondensation Approach

One classical approach to synthesize pyridine-pyrazole hybrids is through cyclocondensation reactions. In this method:

  • A 4-halopyridine derivative (e.g., 4-chloropyridine) is reacted with a pyrazole bearing a trifluoromethyl substituent at the 3-position.
  • The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole nitrogen attacks the halogenated pyridine at the 4-position.
  • Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures (80–150 °C), and sometimes a base like potassium carbonate to facilitate deprotonation of the pyrazole nitrogen.

This method yields this compound with good regioselectivity and moderate to high yields.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the formation of pyrazolo-pyridine hybrids:

  • Preformed 5-alkynylpyrazoles bearing trifluoromethyl groups are subjected to microwave-assisted cyclization in the presence of bases such as tert-butylamine.
  • The reaction is performed in DMF under controlled pressure and temperature (e.g., 150 °C, 80 bar) for short durations (1–2 hours).
  • This method improves reaction rates and yields compared to conventional heating.
Multicomponent and Sequential Reaction Approaches
  • Multicomponent reactions involving trifluoromethylated pyrazole precursors, aldehydes, and pyridine derivatives have been reported.
  • Sequential reactions allow stepwise construction of the pyrazolo-pyridine framework, optimizing conditions for each step to improve overall yield and purity.

Representative Experimental Procedure

Based on detailed research findings, a typical synthesis involves:

Step Reagents and Conditions Outcome
1. Preparation of 5-alkynyl-3-(trifluoromethyl)-1H-pyrazole Reaction of trifluoromethylated pyrazole precursors with alkynyl reagents in suitable solvents Formation of 5-alkynylpyrazole intermediates (yields ~80%)
2. Cyclization with pyridine derivative under microwave irradiation DMF solvent, tert-butylamine base, 150 °C, 80 bar, 2 h, microwave reactor Formation of pyrazolo[4,3-c]pyridine derivatives, including this compound (yields 70–90%)
3. Purification Column chromatography on silica gel using EtOAc/light petroleum mixtures Isolation of pure target compound

Analytical Data and Characterization

The synthesized this compound is characterized by:

Property Data
Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
Melting Point Typically around 120–130 °C (varies with purity and polymorph)
NMR Spectroscopy ^1H NMR shows characteristic signals for pyrazole and pyridine protons; ^13C NMR confirms CF3 and aromatic carbons
Mass Spectrometry Molecular ion peak at m/z 213 consistent with molecular weight
X-ray Crystallography Confirms molecular structure and substitution pattern (when available)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) References
Cyclocondensation (SNAr) Simple setup, widely applicable Requires halogenated pyridine, longer reaction times 60–80
Microwave-Assisted Cyclization Rapid, higher yields, energy efficient Requires specialized equipment 70–90
Multicomponent/Sequential Potential for diversity, one-pot synthesis Complex optimization, possible side reactions Variable

Summary and Recommendations

  • The cyclocondensation reaction remains a reliable and straightforward method for preparing this compound, especially when starting from readily available halopyridine derivatives.
  • Microwave-assisted synthesis offers significant improvements in reaction time and yield, making it suitable for rapid library synthesis or scale-up.
  • Detailed purification and characterization protocols ensure high purity and structural confirmation.
  • Researchers aiming for efficient synthesis should consider microwave-assisted methods when equipment is available, while classical SNAr approaches serve well for routine preparations.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent . Its structural characteristics allow it to interact effectively with biological systems, leading to various therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures often exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration and increase biological efficacy.
  • Potential as Anticancer Agents : Research suggests that derivatives of pyrazole and pyridine can inhibit cancer cell proliferation. The unique combination of these two heterocycles in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine may lead to novel anticancer therapies.

Agrochemical Applications

The compound's unique properties also extend to agricultural sciences:

  • Pesticidal Activity : Similar compounds have been utilized in developing pesticides due to their ability to disrupt biological processes in pests. The trifluoromethyl group may enhance the effectiveness of such compounds against target organisms.
  • Herbicidal Properties : Research into the herbicidal potential of related pyrazole derivatives indicates that this compound could be effective in controlling unwanted plant growth, thus supporting crop yield .

Chemical Synthesis Applications

In synthetic organic chemistry, this compound serves as a valuable building block:

  • Intermediate in Synthesis : It can act as an intermediate in the synthesis of more complex molecules, leveraging its reactive sites for further chemical modifications. This property is particularly useful in drug design and development .

Research Insights and Case Studies

Several studies have investigated the applications and effects of this compound:

Case Study Highlights:

  • Biological Activity Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against common pathogens. Results indicated promising activity compared to standard antibiotics.
  • Synthesis Pathway Development : Research focused on optimizing synthetic routes for producing this compound efficiently, highlighting its role as a precursor for more complex pharmaceutical agents.

Comparative Analysis Table

Compound NameStructure CharacteristicsUnique Features
This compoundContains both pyridine and pyrazole ringsExhibits enhanced biological activity
3-(Trifluoromethyl)-1H-pyrazoleContains only a pyrazole ringPrimarily used in agrochemical applications
4-(Trifluoromethyl)pyridineContains only a pyridine ringKnown for strong electron-withdrawing effects
5-(Trifluoromethyl)-2-amino-pyrazoleContains amino group on pyrazoleExhibits enhanced biological activity

Mechanism of Action

Comparison with Similar Compounds

Key Example :

  • 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1): Features a benzoic acid group instead of pyridine. Higher molecular weight (256.18 g/mol) and melting point (189–190°C) compared to pyridine derivatives, likely due to the carboxylic acid group enhancing intermolecular hydrogen bonding . Applications: Potential as a building block for pharmaceuticals or agrochemicals.

Core Aromatic Ring Modifications

Pyridine vs. Pyridazine Derivatives :

  • 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o): Retains the pyridine core but introduces cyclopropyl and phenoxy substituents. Synthesized via high-temperature (180°C) reactions in acetonitrile, followed by column chromatography . Demonstrated DHODH inhibition, suggesting the pyridine-pyrazole scaffold’s relevance in enzyme targeting .
  • 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(3-(trifluoromethyl)-phenoxy)-1H-pyrazol-1-yl)pyridazine (10f): Replaces pyridine with pyridazine, altering electronic properties and binding interactions.

Functional Group Additions

Sulfonamide vs. Piperidine Derivatives :

  • Celecoxib-Related Compounds (e.g., 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) :
    • Incorporates a benzenesulfonamide group, critical for cyclooxygenase-2 (COX-2) inhibition in anti-inflammatory drugs.
    • Molecular weight 381.4 g/mol, identical to some analogs, but sulfonamide enhances solubility and target specificity .
  • 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0):
    • Piperidine ring introduces aliphatic amine functionality (pKa ~9.78), increasing basicity compared to aromatic pyridine derivatives.
    • Predicted boiling point 281.9°C and density 1.41 g/cm³, suggesting higher volatility than aromatic analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity/Applications Reference
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridine (Target) Pyridine ~215.16 (calculated) N/A Pyridine, -CF₃ Enzyme inhibition (inferred) -
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid Benzoic acid 256.18 189–190 Carboxylic acid Pharmaceutical intermediate
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) Pyridine ~434.44 (calculated) N/A Cyclopropyl, phenoxy DHODH inhibition
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide 381.4 N/A Sulfonamide COX-2 inhibition (Celecoxib analog)
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Piperidine 219.21 N/A Aliphatic amine Potential CNS targeting

Biological Activity

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that combines the structural features of both pyridine and pyrazole. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing new therapeutic agents.

Chemical Structure

The compound consists of a pyridine ring substituted with a pyrazole moiety that contains a trifluoromethyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below is a detailed examination of these activities.

Anticancer Activity

Research has demonstrated that derivatives of this compound show promising anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
4aA54925.2 ± 3.2
4bHL6028.3 ± 1.5
4cA375<10

These results indicate significant potency against specific cancer types, suggesting that modifications to the core structure can enhance activity against targeted tumors .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit inflammatory pathways effectively.

CompoundActivityIC50 (μg/mL)
5aInhibition of TNF-α production60.56
5bInhibition of IL-6 production57.24
5cInhibition of COX-2 activity69.15

These findings suggest that the trifluoromethyl group enhances the anti-inflammatory effects, making these compounds viable candidates for further development as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains. Preliminary results indicate moderate to high activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results highlight the potential of this compound in treating bacterial infections, particularly those caused by resistant strains .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds related to this compound:

  • Study on Anticancer Efficacy : A study involving a series of derivatives showed that specific substitutions at the pyridine ring enhanced cytotoxicity against lung cancer cells, with one derivative achieving an IC50 value lower than standard chemotherapeutics.
  • Anti-inflammatory Mechanism : Another investigation outlined how these compounds inhibited NF-kB signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine, and what optimization strategies are critical for yield improvement?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For pyrazole ring formation, a common approach involves reacting hydrazine derivatives with trifluoromethyl-containing diketones or β-keto esters under acidic conditions . For the pyridine linkage, Suzuki-Miyaura coupling between halogenated pyridines and pyrazole boronic acids is effective, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) . Yield improvements hinge on controlling reaction temperature (60–80°C), inert atmospheres, and purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : To identify proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm) and trifluoromethyl signals (¹⁹F NMR at δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.18 for C₁₁H₇F₃N₂O₂) .
  • X-ray Crystallography : For absolute configuration, use SHELX programs for refinement; data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., melting points or bond angles) be resolved during structural refinement?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 189–190°C vs. alternative sources) should be addressed via differential scanning calorimetry (DSC) to confirm phase transitions . For crystallographic conflicts (e.g., bond angles in pyrazole rings), use SHELXL’s restraints (e.g., DELU and SIMU commands) to refine thermal parameters while cross-validating against Cambridge Structural Database entries. Multi-temperature XRD studies (100–300 K) can identify dynamic disorder in trifluoromethyl groups .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the trifluoromethyl or pyridine moieties?

  • Methodological Answer :
  • Substituent Variation : Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess steric/electronic effects on bioactivity (e.g., kinase inhibition). Use computational tools (DFT or molecular docking) to predict binding affinities .
  • Pyridine Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine’s 2-position to enhance π-stacking in target proteins. Validate via in vitro assays (e.g., IC₅₀ measurements) and compare with analogs like celecoxib’s sulfonamide moiety .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?

  • Methodological Answer :
  • Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., celecoxib for COX-2 inhibition) to normalize conditions .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products. For instance, trifluoromethyl oxidation to -COOH can alter activity .
  • Data Reprodubility : Validate results across ≥3 independent experiments with statistical rigor (e.g., ANOVA with p < 0.05) .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the compound’s solubility and stability in biological matrices?

  • Methodological Answer :
  • Solubility Prediction : Use Schrodinger’s QikProp to calculate logS (ideal range: -4 to -2) and adjust via co-solvents (e.g., DMSO:PBS mixtures) .
  • Stability Profiling : Employ Gaussian-based DFT to identify hydrolysis-prone sites (e.g., pyrazole N1-C2 bond). Validate experimentally via HPLC-UV under physiological pH (7.4) and temperature (37°C) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
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4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

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